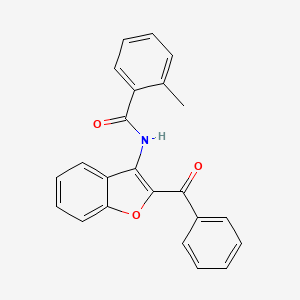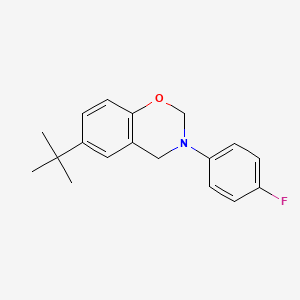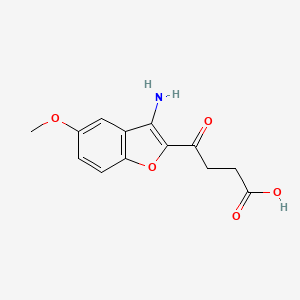![molecular formula C22H13BrFNO3 B11573638 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B11573638.png)
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a bromobenzoyl group, and a fluorobenzamide moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide typically involves multiple steps. One common method starts with the acylation of a benzofuran derivative using 4-bromobenzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate 2-(4-bromobenzoyl)-1-benzofuran. The next step involves the coupling of this intermediate with 4-fluorobenzoyl chloride under conditions that promote amide bond formation, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various cellular pathways, potentially leading to effects such as apoptosis (programmed cell death) in cancer cells or inhibition of inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide
- N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide
Uniqueness
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide is unique due to the presence of both bromobenzoyl and fluorobenzamide groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H13BrFNO3 |
|---|---|
Poids moléculaire |
438.2 g/mol |
Nom IUPAC |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H13BrFNO3/c23-15-9-5-13(6-10-15)20(26)21-19(17-3-1-2-4-18(17)28-21)25-22(27)14-7-11-16(24)12-8-14/h1-12H,(H,25,27) |
Clé InChI |
WPMJKNIGAJKUIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11573567.png)
![methyl 2-[7-fluoro-1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11573572.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11573577.png)
![ethyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11573581.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11573592.png)
![6-(4-Bromophenyl)-2-[(2,3-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B11573599.png)
![N-(3-methoxyphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11573607.png)

![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11573619.png)
![(2E)-2-cyano-N-(3-methoxypropyl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11573620.png)


![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573626.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B11573629.png)
